molecular formula C24H20FNO3S B2931453 (4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1113109-85-5

(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2931453
CAS No.: 1113109-85-5
M. Wt: 421.49
InChI Key: NWDBSBHXVQHDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a high-purity synthetic benzothiazine derivative offered for research and development purposes. This compound is part of a class of molecules known for their significant potential in pharmaceutical research, particularly as kinase inhibitors . Benzothiazine derivatives have been identified as binding to an allosteric site in Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many cancers . In this mechanism, the benzothiazine core occupies a pocket in the C-lobe of the kinase domain, which can trap the activation loop in a distorted conformation, thereby inhibiting kinase activity and potentially suppressing cancer cell proliferation . Researchers can utilize this compound to explore novel pathways in oncology and enzyme inhibition. Beyond oncology, related 1,4-benzothiazine derivatives have been documented in historical patents for their anorectic (appetite-suppressing) activity, demonstrating the diverse biological relevance of this chemical scaffold . Structurally, this molecule features a 1,1-dioxido benzothiazine core, a sulfone group that enhances molecular stability and polarity. It is substituted with a 7-fluoro atom, which can influence electronic properties and metabolic profile, a 3-methylphenyl group at the 4-position, and a (4-ethylphenyl)methanone moiety at the 2-position . This specific arrangement of substituents makes it a valuable chemical tool for structure-activity relationship (SAR) studies in medicinal chemistry. It is supplied for in vitro research only. This product is strictly labeled "For Research Use Only," is not intended for diagnostic or therapeutic applications, and is absolutely not for human or veterinary use.

Properties

IUPAC Name

(4-ethylphenyl)-[7-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO3S/c1-3-17-7-9-18(10-8-17)24(27)23-15-26(20-6-4-5-16(2)13-20)21-12-11-19(25)14-22(21)30(23,28)29/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDBSBHXVQHDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multiple steps:

    Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate precursors to form the 1,4-benzothiazinone ring. Commonly, this is achieved through the reaction of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.

    Introduction of Substituents: The ethyl, fluoro, and methyl groups are introduced through various substitution reactions. For instance, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Final Assembly: The final step involves coupling the substituted benzothiazinone with the 4-ethylphenyl group. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Reactivity of the Benzothiazine Core

The benzothiazine scaffold undergoes characteristic reactions influenced by the sulfone group and nitrogen atom:

  • Nucleophilic Substitution :
    The sulfur atom in the sulfone group (1,1-dioxide) is electron-deficient, enabling nucleophilic attack. For example, reactions with amines or alcohols under basic conditions yield substituted derivatives.

    R X+NuR Nu+X\text{R X}+\text{Nu}^-\rightarrow \text{R Nu}+\text{X}^-

    Conditions: DMF, 60–80°C, 12–24 hours.

  • Oxidation/Reduction :
    The sulfone group is redox-inert under standard conditions but can participate in radical reactions. The benzothiazine ring itself may undergo oxidation at the nitrogen center in acidic media .

Electrophilic Aromatic Substitution

The fluorinated aromatic ring directs electrophilic substitution to specific positions:

  • Halogenation :
    Fluorine’s electron-withdrawing effect activates the aromatic ring for meta-substitution. Chlorination or bromination occurs at the C5 or C8 positions under FeCl₃ catalysis .

    Ar H+X2FeCl3Ar X+HX\text{Ar H}+\text{X}_2\xrightarrow{\text{FeCl}_3}\text{Ar X}+\text{HX}
  • Nitration :
    Nitration with HNO₃/H₂SO₄ produces nitro derivatives at the C6 position .

Methanone Group Reactivity

The ketone functionality participates in:

  • Grignard Reactions :
    Addition of organomagnesium reagents (e.g., MeMgBr) yields tertiary alcohols.

    R C O R +R MgXR C OH R R \text{R C O R }+\text{R MgX}\rightarrow \text{R C OH R R }

    Conditions: THF, 0°C to room temperature.

  • Reduction to Alcohol :
    NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .

Cross-Coupling Reactions

The aryl groups enable catalytic coupling:

  • Suzuki-Miyaura Coupling :
    The 4-ethylphenyl group reacts with boronic acids (e.g., aryl-B(OH)₂) in the presence of Pd(PPh₃)₄ .

    Ar B OH 2+Ar XPdAr Ar +B OH 2X\text{Ar B OH }_2+\text{Ar X}\xrightarrow{\text{Pd}}\text{Ar Ar }+\text{B OH }_2\text{X}

    Conditions: Dioxane/H₂O, K₂CO₃, 80°C.

Thermal and Photochemical Stability

Studies on analogous benzothiazine derivatives reveal:

  • Thermal Decomposition :
    Degradation occurs above 250°C, releasing SO₂ and forming polycyclic aromatic hydrocarbons .

  • Photoreactivity :
    UV irradiation (λ = 254 nm) induces C-S bond cleavage, generating thiyl radicals .

Mechanistic Insights

  • Sulfone Group Effects :
    The electron-withdrawing sulfone group increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .

  • Steric Hindrance :
    Bulky substituents (e.g., 3-methylphenyl) slow reaction kinetics in cross-coupling reactions .

Unresolved Challenges

  • Selective Functionalization :
    Achieving regioselectivity in electrophilic substitution remains difficult due to competing directing effects of fluorine and sulfone groups .

  • Stability in Acidic Media :
    The benzothiazine ring undergoes partial decomposition in strong acids (e.g., H₂SO₄) .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, (4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is investigated for its potential therapeutic properties. Compounds with benzothiazinone cores have shown promise as antibacterial and anticancer agents, making this compound a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics, due to the presence of fluorine and sulfur atoms.

Mechanism of Action

The mechanism of action of (4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with biological targets at the molecular level. The benzothiazinone core can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The fluorine atom can enhance binding affinity and selectivity towards specific targets, while the methyl and ethyl groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural and theoretical properties of similar 1,4-benzothiazinone derivatives:

Compound Name Molecular Weight Key Substituents LogP* (Predicted) Solubility (mg/mL)**
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone ~439.5 7-F, 3-MePh, 4-EtPh 3.8 0.02 (DMSO)
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone () 417.5 4-BuPh, Ph 4.1 0.01 (DMSO)
{4-[4-(Dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-diMePh)methanone () 475.5 6-F, 4-NMe2Ph, 2,4-diMePh 2.9 0.15 (Water)
4-(3-Cl-4-MePh)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone () 471.9 6-F, 3-Cl-4-MePh, 4-EtOPh 3.2 0.08 (Ethanol)

LogP: Calculated using Crippen’s fragmentation method .
*
Solubility: Estimated via Hansen solubility parameters .

Key Observations:
  • Lipophilicity: The 4-butylphenyl analog () exhibits higher LogP due to the alkyl chain, whereas the dimethylamino group () reduces LogP via polar interactions.
  • Solubility : Electron-withdrawing groups (e.g., -F, -SO2) decrease aqueous solubility, while polar substituents (e.g., -NMe2, -OEt) enhance it .

Biological Activity

The compound (4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be outlined as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H22FNO5S
  • Molecular Weight : 429.49 g/mol

This compound features multiple functional groups that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can modulate the activity of receptors on cell surfaces, impacting signaling pathways related to growth and apoptosis.
  • Gene Expression Regulation : The compound may influence gene expression associated with cancer and other diseases.

Biological Activity Overview

Research indicates that compounds within the benzothiazine class exhibit a range of biological activities:

Anticancer Activity

Studies have shown that benzothiazine derivatives can possess significant anticancer properties. For instance:

  • Case Study 1 : A derivative similar to the target compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

Benzothiazine compounds have been noted for their antimicrobial activities:

  • Case Study 2 : A related compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The activity was attributed to disruption of bacterial cell wall synthesis.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Benzothiazine DerivativeAnticancerInduces apoptosis in A549 and MCF7 cells
7-Fluoro BenzothiazineAntimicrobialEffective against E. coli and S. aureus
Benzothiazine AnalogAnti-inflammatoryReduces TNF-alpha levels in vitro

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing (4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone?

  • Answer : Synthesis typically involves coupling reactions under inert conditions, using reagents like benzoyl chloride derivatives (as seen in analogous methanone syntheses) . Characterization employs spectroscopic techniques:

  • NMR (1H/13C) to confirm substituent positions and purity.
  • X-ray crystallography for absolute structural determination, utilizing programs like SHELXL for refinement .
  • Mass spectrometry (HRMS) to verify molecular weight.
    • Solvent selection (e.g., toluene, DMSO) should prioritize solubility and inertness, guided by polarity and boiling point considerations .

Q. How is the crystal structure of this compound determined, and what software is essential for data refinement?

  • Answer :

  • Data collection : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Structure solution : Use direct methods in SHELXS or SHELXD for phase determination .
  • Refinement : SHELXL for anisotropic displacement parameter refinement, with validation via R-factor convergence .
  • Visualization : ORTEP-3 or WinGX for generating anisotropic displacement ellipsoid diagrams .

Q. What criteria guide solvent selection for synthesizing and recrystallizing this compound?

  • Answer :

  • Synthesis : High-boiling solvents (e.g., toluene, DMF) to accommodate reflux conditions, paired with inert atmospheres to prevent oxidation .
  • Recrystallization : Solvent pairs (e.g., ethyl acetate/hexane) selected based on differential solubility at varying temperatures. Polar solvents (e.g., DMSO) may be avoided due to strong coordination with sulfone groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational structural data?

  • Answer :

  • Revisiting refinement parameters : Check for overfitting in SHELXL by comparing weighted R-factors with expected values .
  • Theoretical validation : Perform DFT geometry optimization (e.g., Gaussian) and compare bond lengths/angles with crystallographic data.
  • Statistical analysis : Apply Hamilton R-factor ratio tests to assess significance of model adjustments .

Q. What experimental designs are suitable for studying the compound’s electronic excited-state properties?

  • Answer :

  • Spectroscopic methods : Time-resolved fluorescence to measure excited-state lifetimes.
  • Solvatochromism studies : UV-Vis in solvents of varying polarity (e.g., methanol to cyclohexane) to assess dipole moment changes .
  • Computational modeling : TD-DFT calculations to simulate electronic transitions, cross-validated with experimental spectra .

Q. How can anisotropic displacement parameters (ADPs) be rigorously analyzed to interpret molecular motion?

  • Answer :

  • ORTEP visualization : Identify unusually elongated ellipsoids, which may indicate disorder or thermal motion .
  • Rigid-body analysis : Use TLS (Translation-Libration-Screw) models in SHELXL to separate internal and external motion contributions .
  • Comparative studies : Benchmark ADPs against similar benzothiazine derivatives to isolate compound-specific dynamics .

Q. What strategies are recommended for designing long-term stability studies under environmental conditions?

  • Answer :

  • Accelerated degradation : Expose the compound to UV light, humidity, and elevated temperatures, monitoring via HPLC for decomposition products .
  • Ecotoxicity assessment : Follow INCHEMBIOL project protocols to evaluate biotic/abiotic interactions (e.g., hydrolysis rates in aqueous media) .
  • Data integration : Use compartmental models to predict environmental fate and persistence .

Q. How can researchers integrate crystallographic data with theoretical frameworks to explain reactivity?

  • Answer :

  • Topological analysis : Apply QTAIM (Quantum Theory of Atoms in Molecules) to electron density maps (from X-ray data) to identify critical bond paths .
  • Reactivity descriptors : Calculate Fukui indices via DFT to predict nucleophilic/electrophilic sites, correlating with crystallographic ligand binding observations .
  • Case studies : Reference PubChem data for analogous methanones to identify substituent effects on reaction pathways .

Methodological Notes

  • Software : Prioritize open-source tools (SHELX suite, ORTEP) for reproducibility .
  • Data validation : Cross-check spectroscopic and crystallographic results with computational outputs to mitigate systematic errors .
  • Ethical reporting : Disclose refinement residuals (e.g., R1, wR2) and solvent masking in crystallographic publications .

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